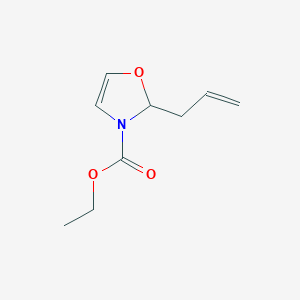
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the allyl group and the carboxylic acid ethyl ester moiety makes this compound particularly interesting for various synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow processes. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles . This method is advantageous due to its efficiency and the reduced risk of blockages compared to batch synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert the ester group to an alcohol using agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, often facilitated by catalysts such as palladium or nickel complexes.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or nickel catalysts, often in the presence of ligands like phosphines.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohols.
Substitution: Various substituted oxazolines depending on the reactants used.
Applications De Recherche Scientifique
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazoline: A simpler oxazoline compound without the allyl and ester groups.
4,5-Dihydro-1,3-oxazole: Another oxazoline derivative with different substituents.
2-(Oxazol-2-yl)pyridine: An oxazoline compound with a pyridine ring, used as a ligand in catalysis.
Uniqueness
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is unique due to its combination of the allyl group and the carboxylic acid ethyl ester moiety. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to simpler oxazoline derivatives .
Propriétés
Numéro CAS |
154776-06-4 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.2 g/mol |
Nom IUPAC |
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10(6-7-13-8)9(11)12-4-2/h3,6-8H,1,4-5H2,2H3 |
Clé InChI |
FCYOAGITDZQJFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=COC1CC=C |
SMILES canonique |
CCOC(=O)N1C=COC1CC=C |
Synonymes |
3(2H)-Oxazolecarboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















